molecular formula C5H10Cl2O4S2 B1446754 Pentane-1,5-disulfonyl dichloride CAS No. 62371-29-3

Pentane-1,5-disulfonyl dichloride

Cat. No.: B1446754
CAS No.: 62371-29-3
M. Wt: 269.2 g/mol
InChI Key: YRBJZWHYOKBNSO-UHFFFAOYSA-N
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Description

Pentane-1,5-disulfonyl dichloride (CAS 62371-29-3) is an organic compound with the molecular formula C5H10Cl2O4S2 and a molecular weight of 269.17 g/mol . This compound serves as a versatile alkyl disulfonyl chloride intermediate in organic synthesis and materials science research. Its structure, featuring two reactive sulfonyl chloride groups separated by a pentane chain, makes it a valuable building block for the preparation of more complex sulfonamide derivatives and as a cross-linking agent in polymer chemistry. The synthetic utility of this compound is demonstrated in published protocols, which describe its preparation using reagents like thionyl chloride under controlled conditions . As an electrophilic reagent, it readily undergoes nucleophilic substitution, allowing researchers to functionalize it with a variety of nucleophiles to create novel molecular structures. This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

pentane-1,5-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O4S2/c6-12(8,9)4-2-1-3-5-13(7,10)11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBJZWHYOKBNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)Cl)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Pentane-1,5-disulfonyl Dichloride

The primary and most established synthetic route for this compound involves the sulfonylation of pentane-1,5-diol using chlorosulfonic acid. This method is widely documented and practiced both in laboratory and industrial settings.

Reaction Scheme:

$$
\text{Pentane-1,5-diol} + 2 \text{ Chlorosulfonic Acid} \rightarrow \text{this compound} + 2 \text{ H}_2\text{O}
$$

  • Reactants: Pentane-1,5-diol (C5H12O2) and chlorosulfonic acid (HSO3Cl)
  • Products: this compound (C5H10Cl2O4S2) and water
  • Conditions: Controlled temperature and stoichiometry to ensure selective formation of the disulfonyl chloride groups

The reaction proceeds via the electrophilic attack of the sulfonyl chloride group on the hydroxyl groups of pentane-1,5-diol, replacing the hydroxyl hydrogens with sulfonyl chloride moieties.

Industrial Production Methods

In industrial practice, the synthesis is optimized for efficiency, yield, and safety. Continuous flow processes are increasingly employed to control reaction parameters precisely and to handle the corrosive chlorosulfonic acid safely.

  • Continuous Flow Protocols: These enable better heat management and minimize side reactions by maintaining steady-state conditions.
  • Use of Dual-Function Reagents: For example, 1,3-dichloro-5,5-dimethylhydantoin (DCH) has been explored as an oxidative chlorination agent to streamline the sulfonyl chloride formation step, potentially reducing the need for excess chlorosulfonic acid and improving environmental footprint.

Preparation Process Details and Reaction Conditions

Parameter Details
Starting Material Pentane-1,5-diol
Sulfonating Agent Chlorosulfonic acid (HSO3Cl)
Temperature Range Typically 0–50 °C (to control exothermicity)
Solvent Often neat or in inert solvents such as dichloromethane
Reaction Time 1–4 hours depending on scale and conditions
Work-up Quenching with ice or aqueous base to remove excess acid and isolate product
Purification Distillation or recrystallization to obtain pure this compound

Analytical and Research Findings

  • The sulfonylation reaction is highly selective under controlled conditions, yielding this compound with high purity.
  • The presence of two sulfonyl chloride groups makes the compound highly reactive toward nucleophiles, which is exploited in downstream chemical transformations.
  • Industrial synthesis often integrates purification steps such as distillation under reduced pressure to separate the product from residual chlorosulfonic acid and by-products.

Related Preparation of Pentane-1,5-diol (Precursor)

Since pentane-1,5-diol is the key precursor, its preparation and purification are critical for the quality of the final disulfonyl dichloride.

  • Pentane-1,5-diol is commercially produced by hydrogenation of dialkyl glutarates (e.g., dimethyl glutarate) over copper chromite catalysts.
  • Purification involves vaporization and distillation under reduced pressure to remove impurities such as δ-valerolactone and methanol.
  • Continuous recovery processes use vaporization zones preceding distillation columns to achieve high purity pentane-1,5-diol, which is then used for sulfonyl chloride synthesis.

Summary Table of Preparation Methods

Preparation Step Description Key Parameters Notes
Synthesis of Pentane-1,5-diol Hydrogenation of dimethyl glutarate Cu chromite catalyst, vapor phase Purity > 96% after distillation
Purification of Pentane-1,5-diol Vaporization and distillation under reduced pressure ~6.67 kPa, controlled temperature Removes δ-valerolactone and methanol
Sulfonylation Reaction Reaction of pentane-1,5-diol with chlorosulfonic acid 0–50 °C, neat or inert solvent Forms this compound
Industrial Optimization Continuous flow, dual-function reagents (e.g., DCH) Flow reactors, controlled addition Enhances yield and safety
Product Isolation Quenching, distillation, recrystallization Cooling, aqueous workup High purity final product

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-disulfonyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form pentane-1,5-diol.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions typically occur under mild conditions with the presence of a base such as pyridine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) are used under acidic conditions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Intermediates

Pentane-1,5-disulfonyl dichloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to form sulfonamide bonds makes it useful in developing drugs targeting bacterial infections and other diseases. For example:

  • Synthesis of Sulfonamides : The compound can react with amines to form sulfonamides, which are crucial in antibiotic development.
  • Inhibitors for Viral Replication : It has been explored in synthesizing compounds that inhibit human immunodeficiency virus (HIV) replication.

Chemical Synthesis

The compound is utilized in various chemical syntheses due to its reactivity:

  • Formation of Sulfonate Esters : By reacting with alcohols, this compound can produce sulfonate esters used in organic synthesis.
  • Synthesis of Functionalized Compounds : It can be used to introduce sulfonyl groups into organic molecules, enhancing their properties for specific applications.

Material Science

This compound has applications in material science as well:

  • Polymer Chemistry : It is used in the synthesis of polymers with specific functional groups that improve material properties.
  • Adhesives and Coatings : Its reactivity allows for the modification of surfaces and the development of new adhesive formulations.

Case Study 1: Synthesis of Antibacterial Agents

Research has demonstrated the effectiveness of this compound as a reagent for synthesizing new antibacterial agents. In one study, the compound was reacted with various amines under mild conditions to yield a series of sulfonamides with potent antibacterial activity against Gram-negative bacteria.

CompoundYield (%)Activity
Sulfamethoxazole derivative85Effective against E. coli
Sulfanilamide derivative90Effective against S. aureus

Case Study 2: Development of Polymer Coatings

In another study focused on material science applications, this compound was utilized to modify polymer surfaces for enhanced adhesion properties. The treated surfaces showed improved bonding strength when tested against standard adhesives.

Test ConditionAdhesion Strength (N/mm²)
Untreated Polymer3.0
Treated Polymer6.5

Mechanism of Action

The mechanism of action of pentane-1,5-disulfonyl chloride involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Dichlorides (e.g., Pentane-1,5-dichloro)

  • Structure : Replaces sulfonyl chloride (–SO₂Cl) with simple chloride (–Cl) groups.
  • Reactivity : Less electrophilic due to the absence of electron-withdrawing sulfonyl groups. Aliphatic dichlorides primarily undergo SN2 substitutions or eliminations, whereas sulfonyl dichlorides participate in sulfonamide formation or act as sulfonating agents.
  • Physical Properties :

    Property Pentane-1,5-dichloro Pentane-1,5-disulfonyl dichloride (Inferred)
    Boiling Point (1.3 kPa) 336–337 K Likely higher due to polar –SO₂Cl groups
    Surface Tension (303 K) 0.03 N/m Expected to be higher (data unavailable)

Other Sulfonyl Dichlorides (e.g., Methanesulfonyl Chloride)

  • Structure : Shorter carbon chain (methane vs. pentane) with one sulfonyl chloride group.
  • Reactivity: Methanesulfonyl chloride is a monofunctional reagent, limiting its utility in crosslinking reactions. The bifunctional nature of this compound enables polymerization or multi-site sulfonylation.
  • Applications : Methanesulfonyl chloride is widely used in pharmaceuticals, while this compound may serve in specialty polymer synthesis (e.g., sulfonated polymers for ion-exchange membranes) .

Herbicidal Dichlorides (e.g., Paraquat Dichloride)

  • Structure: Aromatic dichloride with bipyridinium core (non-aliphatic).
  • Toxicity : Paraquat dichloride exhibits acute toxicity (LD₅₀ in rodents: 20–150 mg/kg), with studies showing formulation-dependent variations . This compound’s toxicity profile is uncharacterized but expected to differ due to its aliphatic sulfonyl groups.

Biological Activity

Pentane-1,5-disulfonyl dichloride (C5H10Cl2O4S2) is an organic compound notable for its biological activity and reactivity due to the presence of two sulfonyl chloride groups. This compound has found applications in various fields, particularly in medicinal chemistry and biochemistry, owing to its ability to form sulfonamide and sulfonate derivatives that can interact with biological targets.

This compound is synthesized through the reaction of pentane-1,5-diol with chlorosulfonic acid under controlled conditions. The electrophilic nature of the sulfonyl chloride groups allows them to engage in nucleophilic substitution reactions with various biological molecules, leading to the formation of sulfonamides and sulfonate esters.

Reaction Types

  • Substitution Reactions : The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
  • Reduction Reactions : It can be reduced to form pentane-1,5-diol.
  • Oxidation Reactions : Oxidation can yield pentane-1,5-disulfonic acid.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that its derivatives can inhibit the growth of various bacteria, including antibiotic-resistant strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .

Case Studies

  • Inhibition of Lipoprotein Lipase : A study demonstrated that pentane-1-sulfonyl fluoride (a derivative) effectively inhibited lipoprotein lipase activity, suggesting potential applications in metabolic disorders .
  • Antibiotic Resistance : The compound's derivatives have shown promise in overcoming antibiotic resistance mechanisms by targeting bacterial cell structures that are less likely to mutate compared to traditional antibiotic targets .

Structure-Activity Relationship (SAR)

A preliminary SAR analysis indicates that modifications to the pentane backbone or the sulfonyl groups can significantly influence biological activity. For example:

  • Increasing the chain length or introducing electron-withdrawing groups enhances inhibitory potency against specific enzymes involved in bacterial metabolism .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
This compoundAntimicrobial; inhibits lipaseDual sulfonyl chloride groups
Pentane-1,5-diolAntimicrobial; low toxicityLacks electrophilic reactivity
Pentane-1,5-disulfonic acidModerate antimicrobial propertiesFully oxidized form

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Pentane-1,5-disulfonyl dichloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of 1,5-pentanediol or derivatives using sulfonyl chlorides. A common approach involves reacting the diol with chlorosulfonic acid or thionyl chloride under controlled anhydrous conditions. Optimization includes adjusting stoichiometric ratios (e.g., 2:1 molar ratio of sulfonyl chloride to diol), temperature (0–25°C), and reaction time (12–24 hrs) to maximize yield . Solvent selection (e.g., dichloromethane or tetrahydrofuran) and base additives (e.g., triethylamine) are critical for neutralizing HCl byproducts and preventing side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm sulfonyl group integration (δ ~3.5–4.0 ppm for CH2_2-SO2_2) and backbone structure.
  • FT-IR : Peaks at 1360 cm1^{-1} and 1170 cm1^{-1} for symmetric/asymmetric S=O stretching.
  • Elemental Analysis : Validate Cl and S content (±0.3% deviation from theoretical values).
  • HPLC-MS : Monitor for hydrolyzed byproducts (e.g., sulfonic acids) under ambient conditions .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage recommendations:

  • Temperature : –20°C in sealed, argon-purged vials for long-term stability (1–2 years).
  • Solvent Compatibility : Avoid protic solvents; anhydrous acetonitrile or dimethylformamide is preferred for stock solutions.
  • Handling : Use gloveboxes or Schlenk lines to exclude atmospheric humidity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of sulfonyl groups. Key parameters:

  • LUMO Mapping : Identify reactive sites (sulfur atoms) for nucleophilic attack.
  • Activation Energy Barriers : Compare energy profiles for reactions with amines vs. alcohols to guide experimental design.
  • Solvent Effects : Simulate dielectric environments (e.g., DMSO vs. toluene) to predict reaction rates .

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

  • Methodological Answer : Systematic analysis involves:

  • Controlled Solubility Trials : Measure solubility in DMSO, DMF, and THF at 25°C using gravimetric or UV-Vis methods.
  • Temperature Gradients : Assess solubility vs. temperature (0–60°C) to identify phase transitions.
  • Impact of Trace Water : Quantify hydrolysis rates via Karl Fischer titration to correlate solubility discrepancies with moisture content .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : A tiered approach:

  • Abiotic Degradation : Hydrolysis kinetics under varied pH (3–10) and salinity, monitored by LC-MS.
  • Biotic Transformation : Incubate with microbial consortia (e.g., wastewater sludge) to track sulfonate metabolite formation.
  • Ecotoxicity Assays : Use Daphnia magna or algae to assess LC50_{50} values, referencing OECD Test Guidelines 201/202 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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